

Application Note: BDP FL NHS Ester for Fluorescence Microscopy

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Compound of Interest

Compound Name: BDP FL NHS Ester

Cat. No.: B1667854

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Audience: Researchers, scientists, and drug development professionals.

Introduction

BDP FL NHS Ester is a high-performance, amine-reactive fluorescent dye belonging to the boron-dipyrromethene (BODIPY) class of fluorophores. It is designed for the 488 nm channel and serves as an excellent replacement for traditional dyes like fluorescein (FITC), Cy2™, and DyLight™ 488.[1][2] The N-hydroxysuccinimide (NHS) ester moiety enables covalent conjugation to primary amines on proteins, antibodies, peptides, and other biomolecules, forming a stable amide bond.[3][4]

Key advantages of BDP FL include exceptional brightness, high photostability, and a high fluorescence quantum yield that is relatively insensitive to solvent polarity and pH.[5][6] Its narrow emission spectrum reduces spectral overlap in multiplexing experiments and enhances brightness, making it an ideal tool for various bio-imaging applications including fluorescence microscopy, immunofluorescence, and flow cytometry.[7][3][8]

Properties of BDP FL NHS Ester

BDP FL NHS Ester is characterized by its robust photophysical and chemical properties, making it a reliable tool for fluorescent labeling.

2.1. Chemical & Physical Properties The dye is an orange solid with good solubility in organic solvents like DMSO and DMF, but limited solubility in water.[1][2] For long-term storage, it

should be kept at -20°C in the dark and desiccated.[1]

2.2. Spectroscopic Properties The dye's spectral characteristics are well-suited for standard green channel filter sets (e.g., FITC/GFP).

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	503 nm	[2][8]
Emission Maximum (λ_{em})	509 nm	[2][8]
Molar Extinction Coefficient (ϵ)	92,000 M ⁻¹ cm ⁻¹	[2][8]
Fluorescence Quantum Yield (Φ)	0.97	[8]
Molecular Weight	389.16 g/mol	[1][2]
Molecular Formula	C ₁₈ H ₁₈ BF ₂ N ₃ O ₄	[1][2]

Experimental Protocols

Protocol for Protein & Antibody Labeling

This protocol describes the covalent labeling of a protein (e.g., an IgG antibody) with **BDP FL NHS Ester**.

3.1. Materials Required

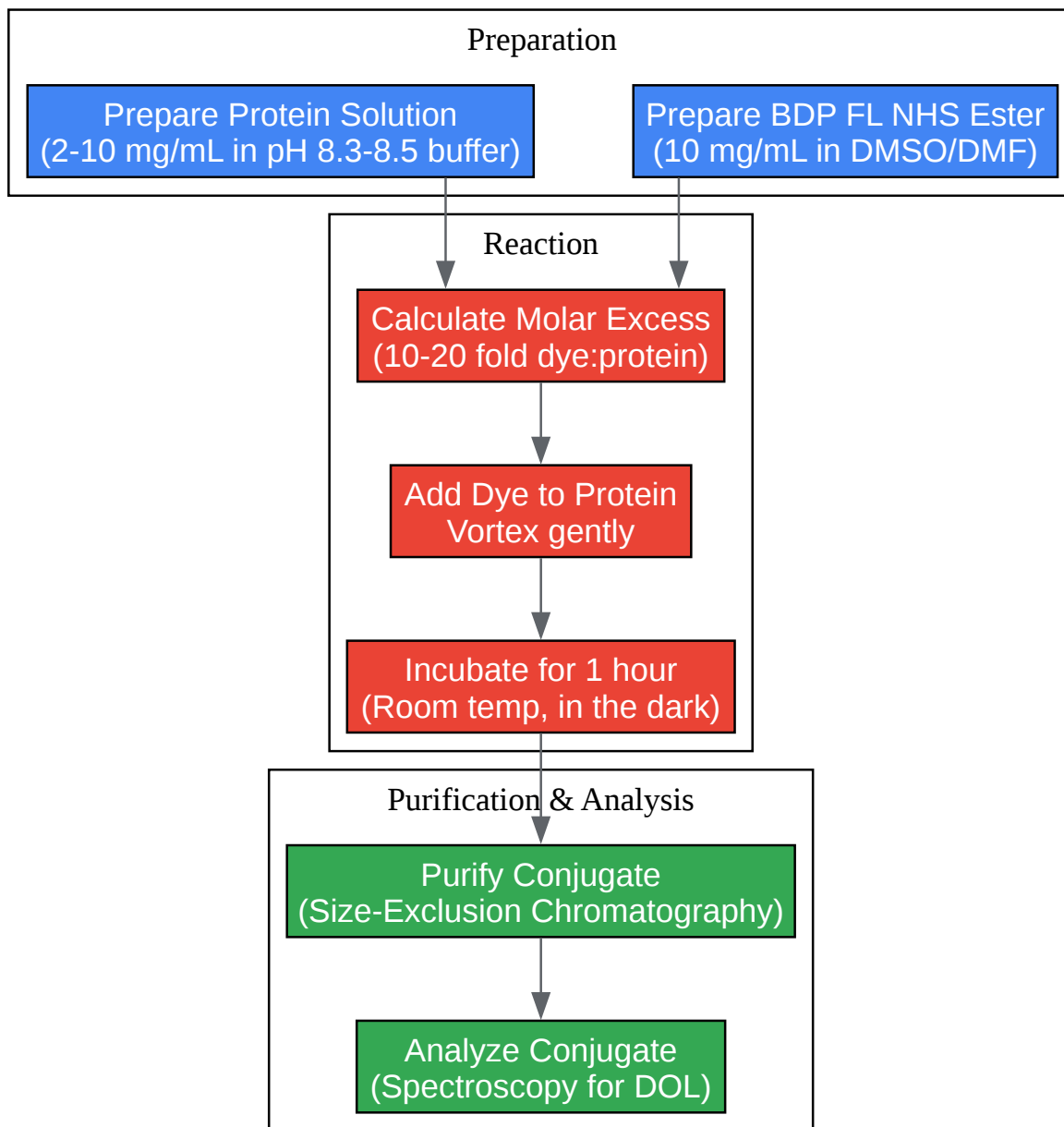
- Protein/antibody to be labeled (in an amine-free buffer)
- BDP FL NHS Ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5. (Phosphate-buffered saline, PBS, at pH 8.5 is also suitable). Buffers must be free of primary amines like Tris or glycine.[9]
- Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassettes.[8][10]

- Spectrophotometer

3.2. Pre-Labeling Preparation

- Protein Preparation: The protein solution should be at a concentration of 2-10 mg/mL in the Labeling Buffer for optimal results.^{[9][5]} If the protein is in an incompatible buffer (e.g., containing Tris or azide), a buffer exchange must be performed using dialysis or a desalting column.^[11]
- Dye Preparation: Allow the vial of **BDP FL NHS Ester** to equilibrate to room temperature before opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.^{[5][12]} This solution should be prepared fresh.

3.3. Labeling Reaction Workflow



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Caption: Workflow for labeling proteins with **BDP FL NHS Ester**.

3.4. Step-by-Step Labeling Procedure

- Calculate Dye Amount: A molar ratio of 10:1 to 20:1 (dye:protein) is a recommended starting point.[9] The optimal ratio may need to be determined empirically for each protein.

- Example Calculation for IgG:
 - Amount of IgG: 1 mg
 - Molar Weight of IgG: ~150,000 Da
 - Molar Weight of **BDP FL NHS Ester**: 389.16 Da
 - Moles of IgG = $1 \text{ mg} / 150,000,000 \text{ mg/mol} = 6.67 \text{ nmol}$
 - Moles of Dye (15x excess) = $6.67 \text{ nmol} * 15 = 100 \text{ nmol}$
 - Mass of Dye = $100 \text{ nmol} * 389.16 \text{ g/mol} = 38.9 \text{ }\mu\text{g}$
- Reaction: Add the calculated amount of the **BDP FL NHS Ester** stock solution to the protein solution while gently vortexing.[\[10\]](#)
- Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[\[5\]](#)[\[12\]](#)

3.5. Purification of the Conjugate It is critical to remove the unconjugated "free" dye, as it can cause high background fluorescence.[\[13\]](#)

- Equilibrate a size-exclusion chromatography column (e.g., G-25) with PBS buffer (pH 7.4).
- Apply the reaction mixture directly to the column.
- Elute the conjugate with PBS. The labeled protein will be larger and elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained longer and elute later.
- Collect the first colored fraction containing the purified BDP FL-labeled protein.

3.6. Characterization (Degree of Labeling) The Degree of Labeling (DOL), or the average number of dye molecules per protein, should be determined.

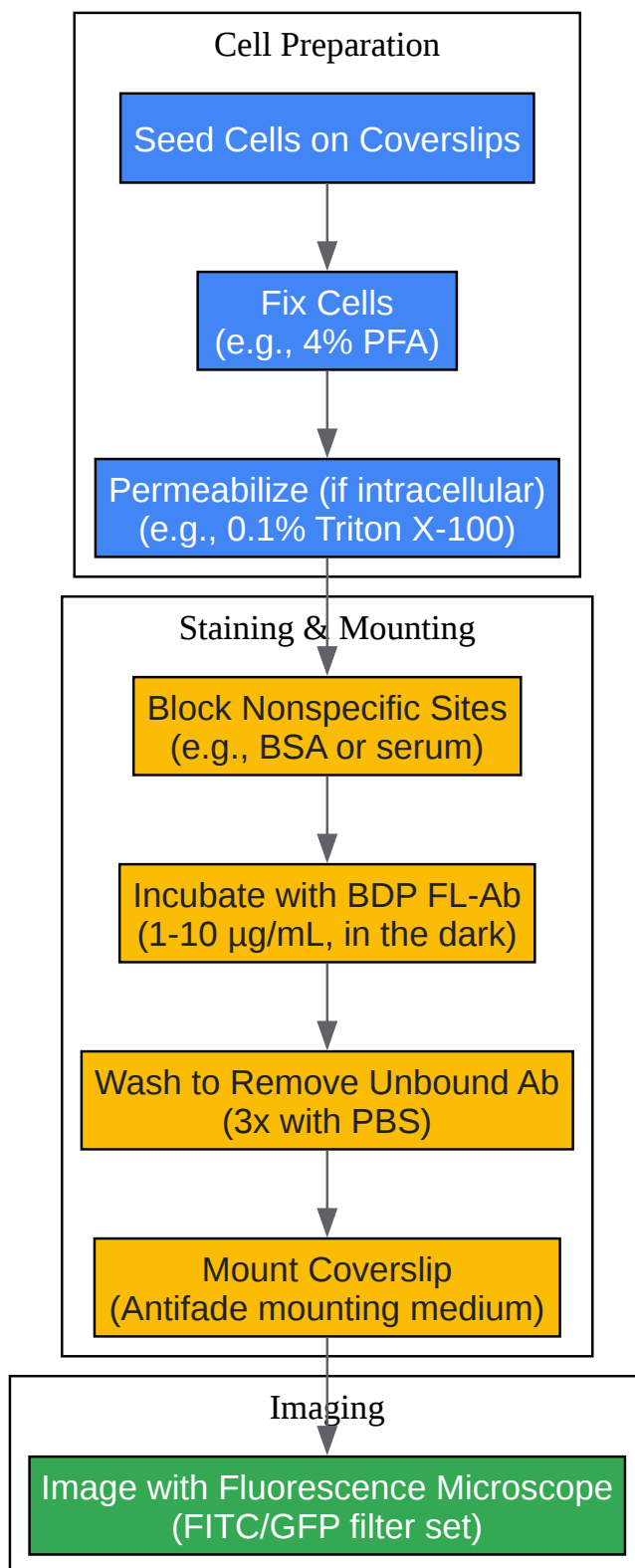
- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 503 nm (A_{503}) using a spectrophotometer.
- Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

- Correction Factor (CF_{280}): 0.027[7]
- $A_{\text{prot}} = A_{280} - (A_{503} \times CF_{280})$
- Protein Conc. (M) = $A_{\text{prot}} / \epsilon_{\text{prot}}$ (where ϵ_{prot} is the molar extinction coefficient of the protein at 280 nm, e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG)
- Calculate the dye concentration:
 - Dye Conc. (M) = $A_{503} / 92,000 \text{ M}^{-1}\text{cm}^{-1}$
- Calculate the DOL:
 - $\text{DOL} = \text{Dye Conc.} / \text{Protein Conc.}$
 - An optimal DOL for antibodies is typically between 2 and 7.

Application Protocol: Immunofluorescence Staining

This protocol provides a general workflow for using a BDP FL-labeled antibody for direct immunofluorescence staining of cultured cells.

4.1. Workflow for Immunofluorescence Staining



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Caption: General workflow for immunofluorescence cell staining.

4.2. Step-by-Step Staining Procedure

- Cell Preparation:
 - Culture and seed cells on sterile glass coverslips in a petri dish or multi-well plate and grow overnight.
 - Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - For intracellular targets, permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking:
 - Block nonspecific antibody binding sites by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
- Staining:
 - Dilute the BDP FL-labeled primary antibody to a working concentration (typically 1-10 $\mu\text{g/mL}$) in the blocking buffer.
 - Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature (or overnight at 4°C), protected from light.
- Washing:
 - Wash the cells three times for 5 minutes each with PBS to remove any unbound antibodies.
- Mounting and Imaging:
 - Mount the coverslip onto a microscope slide using an antifade mounting medium.

- Image the sample using a fluorescence microscope equipped with a standard FITC or GFP filter set (Excitation ~488 nm, Emission ~510 nm).[8]

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References

- 1. lumiprobe.com [lumiprobe.com]
- 2. BDP FL NHS ester - CAS 146616-66-2 [sigutlabs.com]
- 3. Buy BDP FL NHS ester | 146616-66-2 | >98% [smolecule.com]
- 4. Green Fluorescent Dye BDP FL | TCI AMERICA [tcichemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. BDP FL NHS ester (A270096) | Antibodies.com [antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. bidmc.org [bidmc.org]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. americanlaboratory.com [americanlaboratory.com]
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